molecular formula C15H17NO2 B14352628 1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one CAS No. 92889-09-3

1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one

Cat. No.: B14352628
CAS No.: 92889-09-3
M. Wt: 243.30 g/mol
InChI Key: XNOSYRJOOYIDKH-UHFFFAOYSA-N
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Description

1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one is an organic compound with a complex structure that includes a naphthalene ring substituted with a dimethylamino group and a hydroxyl group

Preparation Methods

The synthesis of 1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one involves several steps. One common method includes the reaction of naphthalene derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction typically proceeds through a Mannich reaction, where the naphthalene ring is functionalized with the dimethylamino group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one can be compared with similar compounds such as:

    3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: Shares the dimethylamino group but has a different core structure.

    N,N-Dimethyl-1,3-diaminopropane: Contains a similar dimethylamino group but lacks the naphthalene ring.

    Hexazinone: Another compound with a dimethylamino group, used as a herbicide

Properties

CAS No.

92889-09-3

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

1-[3-[(dimethylamino)methyl]-1-hydroxynaphthalen-2-yl]ethanone

InChI

InChI=1S/C15H17NO2/c1-10(17)14-12(9-16(2)3)8-11-6-4-5-7-13(11)15(14)18/h4-8,18H,9H2,1-3H3

InChI Key

XNOSYRJOOYIDKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1CN(C)C)O

Origin of Product

United States

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